molecular formula C18H24Br2N2O2 B449891 2,2-DIBROMO-N'~1~-[(E)-1-(4-BUTOXYPHENYL)PROPYLIDENE]-1-METHYL-1-CYCLOPROPANECARBOHYDRAZIDE

2,2-DIBROMO-N'~1~-[(E)-1-(4-BUTOXYPHENYL)PROPYLIDENE]-1-METHYL-1-CYCLOPROPANECARBOHYDRAZIDE

Cat. No.: B449891
M. Wt: 460.2g/mol
InChI Key: ZDNGYEJDQVMURK-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring, a butoxyphenyl group, and dibromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a butoxybenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Addition of Dibromo Substituents: The dibromo substituents are typically added through a bromination reaction, using bromine or a bromine-containing reagent.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting a hydrazine derivative with a suitable carboxylic acid or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, butoxyphenyl group, and dibromo substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H24Br2N2O2

Molecular Weight

460.2g/mol

IUPAC Name

2,2-dibromo-N-[(E)-1-(4-butoxyphenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H24Br2N2O2/c1-4-6-11-24-14-9-7-13(8-10-14)15(5-2)21-22-16(23)17(3)12-18(17,19)20/h7-10H,4-6,11-12H2,1-3H3,(H,22,23)/b21-15+

InChI Key

ZDNGYEJDQVMURK-RCCKNPSSSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/CC

SMILES

CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)CC

Origin of Product

United States

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